methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide is a complex organic compound with a unique structure that combines a pyridinium ion, an indole ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide typically involves multiple steps:
Formation of the Pyridinium Ion: The starting material, 1-methylpyridine, is quaternized with methyl iodide to form 1-methylpyridin-1-ium iodide.
Indole Ring Formation: The indole ring is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone.
Coupling Reaction: The pyridinium ion is then coupled with the indole derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the sulfamoyl group.
Reduction: Reduction reactions can target the pyridinium ion, converting it back to the pyridine form.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole ring and sulfamoyl group.
Reduction: The primary product is the reduced pyridine derivative.
Substitution: Substituted derivatives with various functional groups replacing the methyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological assays due to its unique structural features.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with negatively charged sites on proteins, while the indole ring can participate in π-π stacking interactions. The sulfamoyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;chloride
- Methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;bromide
Uniqueness
The iodide salt of this compound is unique due to its specific ionic interactions and solubility properties, which can influence its behavior in chemical reactions and biological systems. The presence of the iodide ion can also affect the compound’s reactivity and stability compared to its chloride and bromide counterparts.
Properties
Molecular Formula |
C19H22IN3O4S |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide |
InChI |
InChI=1S/C19H21N3O4S.HI/c1-20-27(24,25)11-8-13-4-5-16-15(12-13)17(18(21-16)19(23)26-3)14-6-9-22(2)10-7-14;/h4-7,9-10,12,20H,8,11H2,1-3H3;1H |
InChI Key |
LMGKXDFGAALBES-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3=CC=[N+](C=C3)C)C(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.